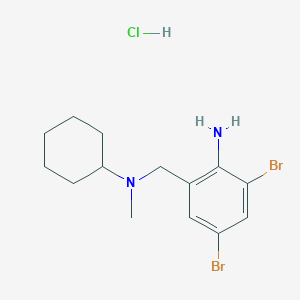

Bromhexine Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Br2N2.ClH/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17;/h7-8,12H,2-6,9,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDKONUHZNTQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Br2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3572-43-8 (Parent) | |

| Record name | Bromhexine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0045886 | |

| Record name | Bromhexine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-75-6 | |

| Record name | Bromhexine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromhexine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromhexine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromhexine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromhexine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMHEXINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC2ZOM3Z8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Mucolytic Activity of Bromhexine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromhexine Hydrochloride, a synthetic derivative of the vasicine alkaloid from the Adhatoda vasica plant, has been a cornerstone in the management of respiratory disorders characterized by excessive or viscous mucus. Its primary therapeutic value lies in its mucolytic activity, which facilitates the clearance of airway secretions, thereby alleviating cough and improving respiratory function. This technical guide provides an in-depth exploration of the mucolytic properties of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate its efficacy.

Core Mechanism of Mucolytic Action

This compound exerts its mucolytic effects through a multi-faceted mechanism that involves altering the biophysical properties of mucus and enhancing the body's natural clearance mechanisms.[1] The principal actions include:

-

Depolymerization of Mucopolysaccharide Fibers: Bromhexine disrupts the structure of acid mucopolysaccharide fibers within the mucus gel, leading to a reduction in mucus viscosity and elasticity.[1] This makes the mucus less tenacious and easier to expel.

-

Stimulation of Serous Gland Secretion: The drug stimulates the serous glands of the respiratory tract, increasing the production of a more watery, lower viscosity mucus.[1] This increased serous secretion helps to thin the thicker, more viscous mucus.

-

Enhancement of Ciliary Activity: Bromhexine has been shown to enhance the activity of the ciliated epithelium, the microscopic hair-like structures that line the respiratory tract.[1] This improved ciliary beat frequency and coordination aids in the transport of the thinned mucus out of the airways.

-

Increased Surfactant Production: Evidence suggests that Bromhexine stimulates alveolar type II cells to produce more surfactant, which can reduce the adhesiveness of mucus to the bronchial epithelium, further aiding its clearance.

The following diagram illustrates the primary mechanisms of Bromhexine's mucolytic activity.

Quantitative Analysis of Mucolytic Efficacy

Numerous studies have quantitatively assessed the mucolytic activity of this compound. The following tables summarize key findings from seminal research in this area.

Table 1: Effect of this compound on Sputum Viscoelasticity

| Study | Dosage | Duration | Parameter Measured | Result | p-value |

| Bürgi H, 1974[2] | 24 mg/day | 2 weeks | Sputum Viscosity | Significant decrease | < 0.01 |

| Shimura S, et al., 1983[2] | 24 mg/day | 1 week | Storage Modulus (G') & Loss Modulus (G'') | Significant decrease | < 0.01 |

Table 2: Effect of this compound on Mucociliary Clearance

| Study | Dosage | Duration | Parameter Measured | Result | p-value |

| Thomson ML, et al., 1974[2] | 48 mg/day | 14 days | Mucociliary Clearance (6h) | 6.8% increase | < 0.05 |

Table 3: Effect of this compound on Bronchoalveolar Lavage (BAL) Fluid Phospholipids

| Study | Dosage | Duration | Parameter Measured | Result | p-value |

| Crimi P, et al., 1986[3] | 48 mg/day | 15 days | Total Phospholipid Concentration | Significant increase | Not Specified |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols employed in the key studies cited above.

Measurement of Sputum Viscoelasticity (Shimura S, et al., 1983)

This study utilized a coaxial cylinder rheometer to measure the viscoelastic properties of sputum.

Experimental Workflow:

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of bromhexine on phospholipid concentration in bronchial and bronchoalveolar lavage - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey from a Traditional Herb to a Modern Mucolytic: A Technical Guide to the Discovery and Synthesis of Bromhexine from Vasicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of bromhexine, a widely used mucolytic agent, as a derivative of the natural alkaloid vasicine. Vasicine is extracted from the Adhatoda vasica plant, which has a long history in traditional medicine for treating respiratory ailments.[1][2][3] This document details the chemical transformation of vasicine-related precursors into bromhexine, presenting detailed experimental protocols, quantitative data, and comparative spectroscopic analysis. Furthermore, it elucidates the molecular mechanisms underlying bromhexine's mucolytic activity, offering insights for researchers and professionals in drug development and respiratory medicine.

Introduction: From Botanical Origins to a Synthetic Derivative

Bromhexine is a synthetic derivative of vasicine, a quinazoline alkaloid found in the leaves of the Adhatoda vasica plant.[1][2] This plant has been utilized for centuries in Ayurvedic and other traditional medicine systems to treat a variety of respiratory conditions, including cough, bronchitis, and asthma.[1][2][4] The active compound, vasicine, was identified as a potent bronchodilator and expectorant.[5] However, to enhance its therapeutic properties and optimize its pharmacological profile, researchers developed bromhexine, a semi-synthetic derivative.[6] This guide explores the scientific journey from the natural product to the synthesized drug, focusing on the chemical synthesis and mechanism of action.

Chemical Synthesis of Bromhexine Hydrochloride

The synthesis of this compound is a multi-step process that typically starts from precursors that are structurally related to vasicine. While the direct conversion of vasicine to the immediate precursors is not extensively detailed in readily available literature, the established synthetic routes commence with compounds like 2-amino-3,5-dibromobenzaldehyde. This section provides detailed experimental protocols for these key synthetic steps.

Synthesis of 2-amino-3,5-dibromobenzyl alcohol

A common starting point for bromhexine synthesis is the reduction of 2-amino-3,5-dibromobenzaldehyde to 2-amino-3,5-dibromobenzyl alcohol.

Experimental Protocol:

-

Add 450g of 2-amino-3,5-dibromobenzaldehyde to 1.8kg of absolute ethanol in a suitable reaction vessel and stir until thoroughly mixed.

-

While maintaining the temperature below 30°C, add 25g of sodium borohydride in batches.

-

Continue stirring the mixture at room temperature for 1 hour.

-

Adjust the pH of the reaction mixture to 6-7 using hydrochloric acid.

-

Filter the resulting solid and dissolve the filter cake in 1.8 kg of tetrahydrofuran.

-

Dry the solution to remove water, filter again, and the resulting filtrate containing 2-amino-3,5-dibromobenzyl alcohol is used in the next step.[7]

Synthesis of 2,4-dibromo-6-chloromethyl aniline

The next step involves the chlorination of the benzyl alcohol derivative.

Experimental Protocol:

-

In a separate 5L reaction flask, add 356g of thionyl chloride and 2kg of tetrahydrofuran and stir to mix.

-

Maintaining the temperature below 30°C, slowly add the filtrate containing 2-amino-3,5-dibromobenzyl alcohol from the previous step dropwise into the thionyl chloride solution.

-

The resulting intermediate, 2,4-dibromo-6-chloromethyl aniline, is typically used in the subsequent step without further purification.[7]

Synthesis of Bromhexine Free Base and Conversion to this compound

The final steps involve the amination of the chlorinated intermediate followed by salt formation to yield this compound.

Experimental Protocol:

-

React the 2,4-dibromo-6-chloromethyl aniline intermediate with N-methylcyclohexylamine.

-

This amination reaction forms the bromhexine free base, N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexylamine.

-

The bromhexine free base is then reacted with a hydrogen chloride (HCl) solution (e.g., in ethanol) to form the hydrochloride salt.

-

The crude this compound is then purified by recrystallization from a suitable solvent, such as a methanol-acetone mixture, to yield the final product.[8]

Synthesis Workflow

The overall synthesis process can be visualized as a multi-step workflow.

Quantitative Data

The efficiency of the synthesis is crucial for industrial production. The following table summarizes the reported yields for the key steps in the synthesis of this compound.

| Step | Starting Material | Product | Reported Yield | Reference |

| Reductive Amination & Salt Formation | 2-amino-3,5-dibromobenzaldehyde | This compound | 91.3 - 92.3% | [8] |

| Recrystallization | Crude this compound | Purified this compound | 88% | [4] |

Comparative Spectroscopic Analysis

The structural transformation from vasicine to bromhexine can be monitored and confirmed using various spectroscopic techniques, primarily Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FTIR Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

| Functional Group | Vasicine (cm⁻¹) | This compound (cm⁻¹) | Interpretation of Change |

| O-H Stretch | Broad peak around 3100-3500[9] | Absent | Loss of the hydroxyl group from the pyrroloquinazoline ring of vasicine. |

| N-H Stretch | - | Two bands around 3200-3300 | Introduction of the primary amine (-NH₂) group on the benzene ring. |

| C-H Stretch (aliphatic) | Around 2800-3000 | Around 2800-3000 | Presence of the cyclohexyl and methyl groups in bromhexine. |

| C=N Stretch | Around 1635[9] | Absent | Opening of the quinazoline ring system. |

| Aromatic C=C Stretch | Around 1400-1600 | Around 1400-1600 | The aromatic ring is retained in the bromhexine structure. |

| C-Br Stretch | Absent | Present (typically in the fingerprint region) | Introduction of two bromine atoms on the aromatic ring. |

¹H NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.

| Proton Environment | Vasicine (δ ppm) | Bromhexine (δ ppm) | Interpretation of Change |

| Aromatic Protons | Multiplet in the range of 6.8-7.5[10] | Two singlets in the aromatic region | The substitution pattern on the aromatic ring changes significantly with the introduction of two bromine atoms and an amino group. |

| Protons on Pyrrolidine Ring | Multiplets and doublets between 2.0-5.0[10] | Absent | The pyrroloquinazoline ring system of vasicine is absent in bromhexine. |

| Cyclohexyl Protons | Absent | Broad multiplets in the upfield region (1.0-3.0) | Introduction of the N-cyclohexyl group. |

| N-CH₃ Protons | Absent | A singlet around 2.5-3.0 | Introduction of the N-methyl group. |

| CH₂ Bridge Protons | - | A singlet around 3.5-4.0 | The methylene bridge connecting the aromatic ring and the tertiary amine. |

| NH₂ Protons | Absent | A broad singlet in the downfield region | The primary amine protons. |

Mechanism of Action: The Mucolytic Effect

Bromhexine exerts its mucolytic effect through a multi-faceted mechanism of action on the bronchial epithelial cells, leading to a reduction in mucus viscosity and improved mucociliary clearance.

Signaling Pathway

While the complete molecular pathway is still under investigation, current evidence suggests that bromhexine's effects may be mediated through signaling cascades involving purinergic receptors, intracellular calcium, and protein kinase C (PKC).

Explanation of the Pathway:

-

Receptor Interaction: It is hypothesized that bromhexine or its metabolites may interact with purinergic receptors, such as the P2Y2 receptor, on the surface of bronchial epithelial cells.[11][12]

-

Signal Transduction: Activation of these G-protein coupled receptors can lead to the activation of Phospholipase C (PLC).[11]

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm, leading to an increase in intracellular calcium concentration ([Ca²⁺]i).[13][14]

-

PKC Activation: The increase in [Ca²⁺]i, along with DAG, activates Protein Kinase C (PKC).[13][15]

-

Gene Expression Regulation: Activated PKC can phosphorylate various downstream targets, including transcription factors that regulate the expression of mucin genes. Studies have shown that inflammatory mediators can upregulate MUC5AC, a gel-forming mucin associated with increased mucus viscosity.[16][17] Bromhexine may counteract this by downregulating MUC5AC expression and potentially altering the expression of MUC5B, another major airway mucin.[18][19]

-

Cellular Responses: The changes in mucin gene expression, along with the increase in intracellular calcium, lead to:

-

Decreased Mucus Viscosity: A lower ratio of MUC5AC to MUC5B is associated with less viscous mucus.[18]

-

Increased Serous Gland Secretion: Bromhexine stimulates the secretion of a more watery, serous mucus.[20]

-

Enhanced Ciliary Activity: The increase in intracellular calcium can stimulate the beating frequency of cilia, improving the transport of mucus out of the airways.[20]

-

Conclusion

The development of bromhexine from the natural product vasicine is a prime example of how traditional medicinal knowledge can inspire modern drug discovery. By understanding the chemical synthesis and the molecular mechanism of action of bromhexine, researchers and drug development professionals can further explore its therapeutic potential and develop new, more effective mucolytic agents for the treatment of respiratory diseases. This guide provides a foundational technical overview to support these endeavors.

References

- 1. Antimicrobial, Antioxidant, and Cytotoxic Properties of Vasicine Acetate Synthesized from Vasicine Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104628577A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN104402737A - New method for preparing this compound - Google Patents [patents.google.com]

- 5. Synthesis of 2-Amino-3,5-dibromobenzaldehyde | Semantic Scholar [semanticscholar.org]

- 6. Activity of bromhexine and ambroxol, semi-synthetic derivatives of vasicine from the Indian shrub Adhatoda vasica, against Mycobacterium tuberculosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. NMR-Based Metabolomics for Geographical Discrimination of Adhatoda vasica Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Important roles of P2Y receptors in the inflammation and cancer of digestive system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular pharmacology of P2Y-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of protein kinase C activation on intracellular Ca2+ signaling and integrity of intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Calcium Signaling in Airway Epithelial Cells: Current Understanding and Implications for Inflammatory Airway Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Intracellular calcium-release and protein kinase C-activation stimulate sonic hedgehog gene expression during gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Airway Mucus and Asthma: The Role of MUC5AC and MUC5B - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of human airway mucins by acrolein and inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mucins MUC5AC and MUC5B in the Airways: MUCing around Together - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MUC5B mobilizes and MUC5AC spatially aligns mucociliary transport on human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CN102617359B - Method for preparing this compound - Google Patents [patents.google.com]

Bromhexine Hydrochloride as a TMPRSS2 Inhibitor: A Technical Guide

Abstract

Transmembrane Serine Protease 2 (TMPRSS2) is a critical host cell factor that facilitates the entry of numerous respiratory viruses, including influenza viruses and coronaviruses like SARS-CoV-2. By priming the viral spike (S) protein, TMPRSS2 enables viral and host membrane fusion at the cell surface, initiating infection. Consequently, inhibiting TMPRSS2 has emerged as a promising therapeutic strategy. Bromhexine hydrochloride, a widely used mucolytic agent, has been identified as a potential inhibitor of TMPRSS2. This technical guide provides an in-depth review of the mechanism of action, preclinical evidence, and experimental protocols related to the investigation of bromhexine as a TMPRSS2 inhibitor. It consolidates quantitative data from molecular modeling, biochemical assays, and cell-based studies, while also addressing the conflicting evidence in the literature. Detailed methodologies and visual workflows are provided to aid in the design and interpretation of future research in this area.

Introduction: The Role of TMPRSS2 in Viral Pathogenesis

The entry of enveloped viruses into host cells is a multi-step process initiated by the binding of viral glycoproteins to specific cell surface receptors. For many respiratory viruses, including SARS-CoV and SARS-CoV-2, the primary receptor is Angiotensin-Converting Enzyme 2 (ACE2).[1][2] Following receptor binding, the viral spike (S) protein must be proteolytically cleaved at two sites, S1/S2 and S2', to activate its fusogenic potential.[3][4][5]

This crucial activation step can be carried out by different host proteases via two main pathways:

-

Endosomal Pathway: The virus is endocytosed, and S-protein cleavage is mediated by endosomal cysteine proteases like Cathepsin B and L (CatB/L) in a low-pH environment.[2][3]

-

Cell Surface Pathway: Cleavage occurs at the plasma membrane, mediated by cell surface serine proteases.[3]

Transmembrane Serine Protease 2 (TMPRSS2) is the key serine protease responsible for this cell surface priming.[1][5] Its activity allows the virus to bypass the endosomal pathway, leading to direct fusion with the plasma membrane and release of the viral genome into the cytoplasm.[2][5] Given its essential role in the life cycle of clinically significant viruses, TMPRSS2 is an attractive target for antiviral drug development.[6][7][8] this compound, an FDA-approved mucolytic, has been repurposed and investigated for this inhibitory role.[9][10][11]

Mechanism of Action: TMPRSS2-Mediated Viral Entry and Inhibition by Bromhexine

The canonical pathway for SARS-CoV-2 entry into TMPRSS2-expressing cells, such as lung epithelial cells, begins with the S1 subunit of the viral spike protein binding to the host ACE2 receptor.[4] Subsequently, TMPRSS2 cleaves the S protein at the S1/S2 boundary and the S2' site.[5][10] This second cleavage exposes a fusion peptide within the S2 subunit, which inserts into the host cell membrane, driving the fusion of the viral and cellular membranes and enabling viral entry.[4][6]

Bromhexine is hypothesized to exert its antiviral effect by directly binding to and inhibiting the proteolytic activity of TMPRSS2.[12][13] By blocking the active site of the enzyme, bromhexine would prevent the necessary cleavage of the viral S protein, thereby aborting membrane fusion and halting viral entry at the cell surface.[6][10]

References

- 1. news-medical.net [news-medical.net]

- 2. clinmedjournals.org [clinmedjournals.org]

- 3. embopress.org [embopress.org]

- 4. researchgate.net [researchgate.net]

- 5. TMPRSS2: A Key Host Factor in SARS-CoV-2 Infection and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mds.marshall.edu [mds.marshall.edu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. globalscitechocean.com [globalscitechocean.com]

- 10. Possible use of the mucolytic drug, this compound, as a prophylactic agent against SARS-CoV-2 infection based on its action on the Transmembrane Serine Protease 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Repurposing the mucolytic cough suppressant and TMPRSS2 protease inhibitor bromhexine for the prevention and management of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. storage.googleapis.com [storage.googleapis.com]

- 13. researchgate.net [researchgate.net]

Investigating the Antioxidant Properties of Bromhexine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromhexine hydrochloride, a widely recognized mucolytic agent, has garnered increasing interest for its potential antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant activities of bromhexine, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing associated signaling pathways. The primary focus is on its free radical scavenging capabilities and the potential modulation of cellular antioxidant defense systems, largely inferred from studies on its active metabolite, ambroxol. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and further investigate the antioxidant potential of this compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants play a crucial role in mitigating oxidative damage. This compound, a derivative of the vasicine alkaloid from Adhatoda vasica, is primarily known for its mucolytic effects in respiratory disorders.[1] However, emerging evidence suggests that bromhexine and its primary active metabolite, ambroxol, possess significant antioxidant properties.[2][3] This guide delves into the scientific evidence supporting the antioxidant capacity of bromhexine, providing a foundation for further research and therapeutic development.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is believed to be exerted through several mechanisms:

-

Direct Radical Scavenging: Bromhexine has been shown to directly scavenge harmful free radicals, including superoxide and hydroxyl radicals.[2] This direct interaction helps to neutralize these reactive species and prevent them from damaging cellular components.

-

Modulation of Cellular Antioxidant Pathways: Evidence from studies on its active metabolite, ambroxol, strongly suggests that bromhexine may upregulate endogenous antioxidant defense mechanisms.[4][5][6] A key pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular redox homeostasis.[7][8] Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[7]

-

Inhibition of Lipid Peroxidation: By scavenging free radicals, bromhexine may indirectly inhibit lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage. While direct studies on bromhexine are limited, the antioxidant activity of its metabolite ambroxol has been shown to protect against lipid peroxidation.[9]

-

Influence on Antioxidant Enzymes: The activation of the Nrf2 pathway suggests that bromhexine could enhance the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[7] These enzymes play a critical role in detoxifying superoxide radicals and hydrogen peroxide, respectively.

Quantitative Data on Antioxidant Activity

The following table summarizes the key quantitative findings from a pivotal study on the radical scavenging properties of this compound.

| Antioxidant Parameter | Method | Finding for this compound | Reference |

| Superoxide Radical Scavenging | Pulse Radiolysis | Accelerated the dismutation of superoxide by a factor of 3 over the rate of spontaneous dismutation. | [2] |

| Hydroxyl Radical Scavenging | Competition Kinetics | Reaction constant of 1.58 ± 0.15 x 10¹⁰ M⁻¹s⁻¹. | [2] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to assess the antioxidant properties of compounds like this compound.

Superoxide Radical Scavenging Assay (Pulse Radiolysis)

Pulse radiolysis is a technique used to study the kinetics of fast reactions. In the context of superoxide scavenging, it involves the generation of superoxide radicals (O₂⁻) by irradiating an oxygen-saturated solution with a short pulse of high-energy electrons. The decay of the superoxide radical is then monitored spectrophotometrically in the presence and absence of the antioxidant compound.

General Protocol:

-

Prepare an oxygen-saturated aqueous solution.

-

Generate superoxide radicals using a pulse of high-energy electrons from a linear accelerator.

-

Monitor the decay of the superoxide radical by measuring the change in absorbance at a specific wavelength (typically around 250 nm) over time using a fast detection system.

-

Perform the experiment in the presence of varying concentrations of this compound.

-

The rate of decay of the superoxide radical in the presence of bromhexine is compared to its spontaneous dismutation rate to determine the scavenging activity.

Hydroxyl Radical Scavenging Assay (Competition Kinetics)

This method determines the rate constant of the reaction between an antioxidant and the highly reactive hydroxyl radical (•OH). It involves a competition between the antioxidant and a known detector molecule for the hydroxyl radicals.

General Protocol:

-

Generate hydroxyl radicals, often through the Fenton reaction (Fe²⁺ + H₂O₂) or by photolysis of hydrogen peroxide.

-

Introduce a detector molecule (e.g., p-nitrosodimethylaniline) that has a known reaction rate with hydroxyl radicals and a characteristic absorbance spectrum.

-

In the presence of this compound, it will compete with the detector molecule for the hydroxyl radicals.

-

The decrease in the reaction rate of the detector molecule is measured spectrophotometrically.

-

By applying the principles of competition kinetics, the rate constant for the reaction between bromhexine and the hydroxyl radical can be calculated.[10][11]

Lipid Peroxidation Inhibition Assay (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a major secondary product of this process.[4][12][13]

General Protocol:

-

Induce lipid peroxidation in a biological sample (e.g., tissue homogenate, liposomes) using an oxidizing agent (e.g., Fe²⁺/ascorbate).

-

Treat the samples with and without this compound.

-

Add thiobarbituric acid (TBA) to the samples and heat at 90-100°C under acidic conditions.

-

MDA in the sample reacts with TBA to form a pink-colored adduct.

-

Measure the absorbance of the resulting solution at approximately 532 nm.

-

The inhibition of lipid peroxidation is calculated by comparing the absorbance of the bromhexine-treated samples to the control.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the ability of a sample to inhibit the reduction of a detector molecule by superoxide radicals, which is a hallmark of SOD activity.[14][15][16]

General Protocol:

-

Generate superoxide radicals using an enzymatic (e.g., xanthine/xanthine oxidase) or non-enzymatic system.

-

Use a detector molecule (e.g., nitroblue tetrazolium - NBT) that is reduced by superoxide radicals to form a colored product.

-

In the presence of a sample containing SOD or an SOD-mimetic compound like bromhexine, the reduction of the detector molecule will be inhibited.

-

Measure the absorbance of the colored product at a specific wavelength.

-

The percentage of inhibition is calculated and compared to a standard SOD to determine the SOD-like activity of bromhexine.

Catalase (CAT) Activity Assay

This assay measures the activity of catalase by monitoring the decomposition of hydrogen peroxide (H₂O₂).[5][6][17][18]

General Protocol:

-

Add a known concentration of hydrogen peroxide to a sample containing catalase or the test compound.

-

Catalase will catalyze the breakdown of H₂O₂ into water and oxygen.

-

The rate of H₂O₂ decomposition can be monitored directly by measuring the decrease in absorbance at 240 nm.

-

Alternatively, the remaining H₂O₂ can be reacted with a reagent to produce a colored product, and the absorbance is measured.

-

The catalase activity is calculated based on the rate of H₂O₂ consumption.

Signaling Pathways and Visualizations

The antioxidant effects of bromhexine are likely mediated, at least in part, through the Nrf2 signaling pathway, as strongly suggested by studies on its active metabolite, ambroxol.

The Nrf2 Signaling Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

References

- 1. raybiotech.com [raybiotech.com]

- 2. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 5. Catalase (CAT) activity assay for zooplankton samples [protocols.io]

- 6. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Role of the NRF2 Pathway in the Pathogenesis of Viral Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. Competition kinetics using the UV/H2O2 process: a structure reactivity correlation for the rate constants of hydroxyl radicals toward nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]

- 13. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. Cellular Extract Preparation for Superoxide Dismutase (SOD) Activity Assay [bio-protocol.org]

- 16. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enzymatic Assay of Catalase (EC 1.11.1.6) [sigmaaldrich.com]

- 18. mmpc.org [mmpc.org]

Beyond the Mucus: A Technical Guide to the Expanding Therapeutic Landscape of Bromhexine Hydrochloride

For Immediate Release

[City, State] – [Date] – Long recognized for its mucolytic properties in respiratory ailments, Bromhexine Hydrochloride is now emerging as a multifaceted therapeutic agent with significant potential in antiviral, anti-inflammatory, and anti-cancer applications. This technical guide provides an in-depth analysis of the evolving understanding of Bromhexine's mechanisms of action and explores its promising, non-mucolytic therapeutic avenues for researchers, scientists, and drug development professionals.

Antiviral Potential: A New Line of Defense Against Respiratory Viruses

The most significant recent discovery surrounding this compound is its potent inhibition of Transmembrane Protease, Serine 2 (TMPRSS2).[1][2][3][4][5][6][7][8][9][10] This host cell enzyme is crucial for the priming of the spike protein of various viruses, including SARS-CoV-2 and influenza virus, facilitating their entry into host cells.[1][2][5] By blocking TMPRSS2, Bromhexine effectively acts as a host-centric antiviral, preventing viral entry and subsequent replication.[1][6][7]

Mechanism of Action: Blocking the Viral Gateway

The antiviral activity of Bromhexine is primarily attributed to its ability to inhibit the enzymatic activity of TMPRSS2.[3][11] This inhibition has been demonstrated in vitro, with a reported IC50 of 0.75 μM.[3][11][12] The proposed mechanism involves the binding of Bromhexine to the active site of the TMPRSS2 protease, preventing it from cleaving and activating the viral spike protein.[4] This action effectively halts the virus's ability to fuse with the host cell membrane and release its genetic material.

Clinical Evidence in COVID-19

The potential of Bromhexine as a prophylactic and therapeutic agent against COVID-19 has been investigated in several clinical trials. While results have been varied, some studies have shown promising outcomes.

| Study/Trial | Dosage | Key Findings | Reference |

| Randomized Clinical Trial (Iran) | 8 mg three times a day | Significant reduction in ICU admissions, intubation, and mortality in the Bromhexine group compared to standard care. | [9] |

| Randomized Open-Label Trial (Spain) | 48 mg/day for seven days | No significant difference in viral load reduction compared to standard of care alone. | [13] |

| Prophylactic Study (Medical Staff) | 8 mg three times daily | Fewer participants developed symptomatic COVID-19 in the Bromhexine group, but no significant difference in positive PCR tests. | [13] |

| Clinical Trial (Brazil) | Not specified | A study involving 420 participants evaluated Bromhexine in combination with N-acetylcysteine. | [14] |

Experimental Protocol: In Vitro TMPRSS2 Inhibition Assay

A typical experimental workflow to determine the inhibitory effect of Bromhexine on TMPRSS2 activity is as follows:

Ocular Applications: A Novel Treatment for Dry Eye and Sjögren's Syndrome

Beyond its effects on respiratory secretions, Bromhexine has demonstrated efficacy in stimulating lacrimal gland secretion, offering a therapeutic option for dry eye disease and Sjögren's syndrome.[15][16][17][18][19]

Mechanism of Action in Ocular Glands

The precise mechanism by which Bromhexine stimulates tear secretion is still under investigation, but it is thought to involve the modulation of glandular function, potentially through its secretolytic properties.[17] In vitro studies on human primary conjunctival fornix epithelial cells have shown that Bromhexine stimulates MUC5AC secretion and lipid droplet production.[18]

Clinical Studies in Sjögren's Syndrome and Dry Eye

Randomized, double-blind, crossover trials have demonstrated the dose-dependent effect of Bromhexine on tear secretion in patients with Sjögren's syndrome.[15]

| Study/Trial | Dosage | Key Findings | Reference |

| Randomized Clinical Study | 48 mg/day | Significantly higher Schirmer test values and increased break-up time after Bromhexine treatment compared to placebo. | [15] |

| Clinical Study | Not specified | Improved tear secretion in 7 out of 11 patients with Sjögren's syndrome. | [16] |

| Randomized Clinical Study | 48 mg daily for 3 weeks | Significantly stimulated tear secretion without altering the protein composition of the tear fluid. | [17] |

| Clinical Study with Sodium Hyaluronate | Not specified | Combination therapy significantly decreased inflammatory factors and improved ocular symptoms in dry eye patients. |

Anti-Cancer Potential: Inhibiting Metastasis

Preclinical studies have suggested a role for Bromhexine in cancer therapy, specifically in inhibiting the migration and diffusion of cancer cells.[3][4][11][20] This effect is also linked to its inhibition of TMPRSS2, which is implicated in the proteolytic cascade of the tumor microenvironment.[11]

In Vivo Evidence

In a transgenic mouse model of prostate cancer (TRAMP), intraperitoneal injections of Bromhexine (30mg/kg) significantly reduced the incidence of distant metastases to the lungs and liver.[3][11]

Antibiotic Adjuvant: Enhancing Efficacy

Bromhexine has been shown to increase the concentration of certain antibiotics, such as amoxicillin, erythromycin, and cefuroxime, in bronchial secretions.[8][21][22][23] This synergistic effect can potentially improve the efficacy of antibiotic treatment in respiratory infections.

Future Directions

The expanding therapeutic profile of this compound warrants further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying its diverse effects, particularly in ocular and anti-cancer applications. Large-scale, well-designed clinical trials are necessary to validate the promising preclinical and early clinical findings and to establish optimal dosing and treatment regimens for these novel indications. The repurposing of this well-established and safe medication could offer cost-effective and readily available treatment options for a range of challenging diseases.

References

- 1. clinmedjournals.org [clinmedjournals.org]

- 2. mds.marshall.edu [mds.marshall.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. storage.googleapis.com [storage.googleapis.com]

- 5. preprints.org [preprints.org]

- 6. preprints.org [preprints.org]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. vinmec.com [vinmec.com]

- 9. Effect of bromhexine on clinical outcomes and mortality in COVID-19 patients: A randomized clinical trial [bi.tbzmed.ac.ir]

- 10. Bromhexine | C14H20Br2N2 | CID 2442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Re-recognizing this compound: pharmaceutical properties and its possible role in treating pediatric COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy of Bromhexine versus Standard of Care in Reducing Viral Load in Patients with Mild-to-Moderate COVID-19 Disease Attended in Primary Care: A Randomized Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sjörgren's syndrome treated with bromhexine: a randomised clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Bromhexine in symptomatic treatment of Sjögren syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bromhexine treatment of Sjögren's syndrome: effect on lacrimal and salivary secretion, and on proteins in tear fluid and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bromhexine elevates REP2 expression to stimulate secretion from human primary conjunctiva fornix epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Treatment of dry eye with a bromhexine eyewash] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. CN104523666A - Application of this compound to preparing medicines for restraining migration and diffusion of cancer cells - Google Patents [patents.google.com]

- 21. Bromhexine - Side Effects, Dosage, Precautions, Uses [yashodahospitals.com]

- 22. What is this compound used for? [synapse.patsnap.com]

- 23. Bromhexine: Dosage, Uses, Side Effects and Interactions [medicoverhospitals.in]

The Inhibition of Viral Entry by Bromhexine Hydrochloride: A Technical Guide to Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromhexine hydrochloride, a widely used mucolytic agent, has been identified in early-stage research as a potential inhibitor of viral entry, primarily through its interaction with Transmembrane Serine Protease 2 (TMPRSS2). This host cell surface protein is crucial for the proteolytic priming of the spike (S) protein of numerous viruses, including SARS-CoV-2, a necessary step for membrane fusion and subsequent cellular entry. This technical guide provides an in-depth overview of the foundational in vitro research, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways and workflows. The conflicting evidence regarding the direct inhibition of TMPRSS2 is also presented to offer a balanced perspective for the research community.

Mechanism of Action: Targeting Host-Mediated Viral Priming

The entry of several enveloped viruses into host cells is a multi-step process initiated by the binding of the viral spike (S) protein to a specific cell surface receptor, such as Angiotensin-Converting Enzyme 2 (ACE2) for SARS-CoV-2. Following receptor binding, the S protein must be cleaved at specific sites to expose a fusion peptide, which facilitates the merger of the viral and host cell membranes.

This critical cleavage, or "priming," can be executed by host proteases. One of the principal pathways involves the cell surface protease TMPRSS2.[1][2][3][4] this compound has been proposed to function as a selective inhibitor of TMPRSS2.[4][5] By blocking the enzymatic activity of TMPRSS2, bromhexine is hypothesized to prevent S protein priming, thereby halting the viral entry process before the viral genome can be released into the cytoplasm.[1][2][3] Some studies also suggest that bromhexine's antiviral activity may be exerted through the inhibition of cathepsin or other multitarget effects, although the primary focus of early research has been on TMPRSS2.[6][7]

Caption: SARS-CoV-2 entry pathway and the inhibitory action of Bromhexine HCl on TMPRSS2.

Quantitative Pharmacological Data

The following tables summarize key quantitative findings from in vitro studies. It is important to note the conflicting data regarding direct TMPRSS2 inhibition, which may be attributable to different recombinant TMPRSS2 constructs or assay conditions.[1][6][8]

Table 1: Inhibitory and Antiviral Activity

| Parameter | Value | Cell Line / System | Virus / Target | Reference |

|---|---|---|---|---|

| IC₅₀ (TMPRSS2 Inhibition) | 0.75 µM | Biochemical Assay | Recombinant TMPRSS2 | [4][5][9] |

| TMPRSS2 Inhibition | No inhibition observed | Biochemical Assay | Recombinant TMPRSS2 | [1][8] |

| Viral Entry Reduction | ~40% | Caco-2 | VSV-eGFP-SARS-CoV-2-SΔ21 | [2][3] |

| Viral Progeny Reduction | ~90% (at 48h) | Caco-2 | SARS-CoV-2 | [2][3] |

| AC₅₀ (Antiviral Activity) | 8.9 µM | Not Specified | SARS-CoV-2 (CPE) |[4] |

Table 2: Cytotoxicity

| Parameter | Value | Cell Line | Exposure Time | Reference |

|---|

| IC₅₀ (Cytotoxicity) | 76.52 µM | Caco-2 | 48 hours |[3] |

Key Experimental Protocols

Detailed methodologies are critical for the replication and extension of early-stage findings. Below are composite protocols for two key assays based on published research.

Protocol: In Vitro SARS-CoV-2 Infection and Inhibition Assay

This protocol assesses the ability of Bromhexine HCl to inhibit viral replication in a cell line endogenously expressing TMPRSS2.

-

Cell Culture:

-

Seed Caco-2 cells (human colorectal adenocarcinoma cells) in 96-well plates at a density of 5 x 10⁴ cells/well.

-

Culture overnight in Dulbecco's Minimum Essential Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Compound Pre-treatment:

-

Prepare serial dilutions of Bromhexine HCl in DMEM. A concentration range of 250 nM to 1500 nM is suggested.[2]

-

Aspirate the culture medium from the Caco-2 cells and wash once with Phosphate-Buffered Saline (PBS).

-

Add the medium containing the different concentrations of Bromhexine HCl (or vehicle control, e.g., 0.004% DMSO) to the cells.[2]

-

Incubate for 2 hours at 37°C.

-

-

Viral Inoculation:

-

In a BSL-3 facility, inoculate the pre-treated cells with a SARS-CoV-2 strain (e.g., Brazil/SPBR-02/2020) at a Multiplicity of Infection (MOI) of 1.[2]

-

Incubate for 2 hours to allow for viral entry.

-

-

Post-Inoculation Treatment:

-

Remove the viral inoculum and wash the cells gently with PBS to remove unbound virus.

-

Add fresh medium containing the respective concentrations of Bromhexine HCl or vehicle control.

-

-

Quantification of Viral Load:

-

Incubate the plates for 48 hours at 37°C.

-

Collect 250 µL of the cell supernatant for RNA extraction.

-

Perform viral load quantification using one-step Real-Time RT-PCR with primer-probe sets targeting specific viral genes (e.g., N2).[3]

-

Analyze results by comparing the viral load in treated wells to the vehicle control.

-

References

- 1. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Evaluating the efficacy and safety of this compound tablets in treating pediatric COVID-19: A protocol for meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mds.marshall.edu [mds.marshall.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structural insights and inhibition mechanism of TMPRSS2 by experimentally known inhibitors Camostat mesylate, Nafamostat and this compound to control SARS-coronavirus-2: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cellular Pathways Modulated by Bromhexine Hydrochloride Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromhexine Hydrochloride, a derivative of the alkaloid vasicine from the Adhatoda vasica plant, is a widely utilized mucolytic agent.[1] Its primary clinical application is in respiratory disorders characterized by excessive or viscous mucus.[2] Beyond its mucolytic properties, emerging research has unveiled its modulatory effects on a range of cellular pathways, sparking interest in its potential for broader therapeutic applications, including antiviral and anti-inflammatory roles. This technical guide provides a comprehensive overview of the core cellular pathways influenced by this compound treatment, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Cellular Pathways Modulated by this compound

This compound exerts its pharmacological effects through the modulation of several key cellular pathways:

-

Mucolytic and Secretomotor Pathway: The traditional and most well-understood mechanism of action.

-

Transmembrane Protease Serine 2 (TMPRSS2) Inhibition: A pathway with significant implications for viral entry.

-

Lysosomal Pathway Modulation: Linked to its mucolytic and potential broader cellular clearance functions.

-

Autophagy Induction: A role in cellular homeostasis and clearance of pathological proteins.

-

Antioxidant and Anti-inflammatory Pathways: Indicating a potential to mitigate cellular stress and inflammatory responses.

Mucolytic and Secretomotor Pathway

Bromhexine's primary effect is to reduce the viscosity of mucus and enhance its clearance from the respiratory tract.[3] This is achieved through a multi-faceted mechanism involving the breakdown of mucus fibers, stimulation of serous fluid secretion, and enhancement of ciliary activity.[4]

Quantitative Data

| Parameter | Effect of this compound | Concentration/Dose | Experimental System | Reference |

| Mucus Viscosity | Reduction | Not specified | In vivo and in vitro studies | [3] |

| Serous Gland Secretion | Stimulation | Not specified | Preclinical studies | [4] |

| Ciliary Beat Frequency | Enhancement | Not specified | In vitro studies | [4] |

| MUC5AC Gene Expression | Potential Modulation | Not specified | Inferred from mucolytic action | [5][6] |

Experimental Protocols

Measurement of Ciliary Beat Frequency (CBF):

-

Cell Culture: Human nasal epithelial cells are obtained by brushing and cultured on an air-liquid interface to induce differentiation into a ciliated epithelium.[7]

-

Treatment: Differentiated cultures are treated with various concentrations of this compound or a vehicle control.

-

Image Acquisition: A high-speed digital video camera (e.g., capable of >120 frames per second) is used to record the ciliary movement at 37°C.[8]

-

Data Analysis: The ciliary beat frequency (in Hz) is determined by analyzing the video recordings. This can be done manually by counting the number of beats over a defined period or by using automated software that employs Fast Fourier Transform (FFT) to analyze pixel intensity changes over time.[7][8]

Quantitative Real-Time PCR (qRT-PCR) for MUC5AC Gene Expression:

-

Cell Culture and Treatment: Human airway epithelial cell lines (e.g., NCI-H292) are cultured and treated with this compound at various concentrations and time points.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are assessed. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.[9]

-

qRT-PCR: The relative expression of the MUC5AC gene is quantified using a real-time PCR system with specific primers for MUC5AC and a stable housekeeping gene (e.g., GAPDH) for normalization.[9]

-

Data Analysis: The relative fold change in MUC5AC mRNA expression is calculated using the 2-ΔΔCt method.[9]

Signaling Pathway Diagram

References

- 1. LPS- and LTA-Induced Expression of IL-6 and TNF-α in Neonatal and Adult Blood: Role of MAPKs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation of mucin RNA by PCR reveals induction of both MUC2 and MUC5AC mRNA levels by retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ELISA and multiplex technologies for cytokine measurement in inflammation and aging research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]

- 5. Emodin Inhibited MUC5AC Mucin Gene Expression via Affecting EGFR-MAPK-Sp1 Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Meclofenamate Suppresses MUC5AC Mucin Gene Expression by Regulating the NF-kB Signaling Pathway in Human Pulmonary Mucoepidermoid NCI-H292 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nasal brushing and measurement of ciliary beat frequency. An in vitro method for evaluating pharmacologic effects on human cilia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dynamics of the Degradation of Ubiquitinated Proteins by Proteasomes and Autophagy: ASSOCIATION WITH SEQUESTOSOME 1/p62 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dexamethasone modulation of MUC5AC and MUC2 gene expression in a generalized model of middle ear inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Bromhexine Hydrochloride and Sialomucin Synthesis: A Technical Review of a Putative Interaction

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Bromhexine hydrochloride is a widely utilized mucolytic agent, valued for its ability to alter the viscoelastic properties of respiratory mucus, thereby aiding in its clearance. While its clinical efficacy in managing productive cough is well-established, the precise molecular interactions governing its effect on mucin synthesis, particularly sialomucins, remain an area of active investigation. This technical guide synthesizes the current understanding of Bromhexine's mechanism of action, with a specific focus on its potential, though not yet fully elucidated, interaction with sialomucin synthesis. We will delve into the established effects on mucus composition, explore relevant signaling pathways, and provide detailed experimental protocols for the analysis of mucins. This document aims to provide a comprehensive resource for researchers in the field and to highlight areas warranting further investigation.

Introduction: The Role of Sialomucins in Respiratory Secretions

Mucins are high-molecular-weight glycoproteins that constitute the primary structural components of mucus. They are broadly classified into secreted and membrane-associated forms. Sialomucins, a key subclass of acidic mucins, are characterized by the presence of sialic acid residues at the termini of their oligosaccharide chains. These terminal sialic acids impart a net negative charge to the mucin molecules, significantly influencing the physicochemical properties of mucus, including its viscosity, elasticity, and hydration. The degree of sialylation is dynamically regulated and can be altered in various respiratory pathologies.

This compound's primary therapeutic action is to reduce the viscosity of bronchial secretions, facilitating their expectoration. While the drug is known to act on the existing mucus structure, its potential influence on the de novo synthesis of specific mucin types, such as sialomucins, is less clear. Understanding this interaction is critical for a complete comprehension of its pharmacological profile.

Established Mechanisms of this compound's Mucolytic Action

Current research indicates that Bromhexine's mucolytic effects are primarily mediated through two interconnected mechanisms: the fragmentation of acid mucopolysaccharide fibers and the stimulation of lysosomal enzyme activity.

Depolymerization of Mucopolysaccharide Fibers

Bromhexine has been shown to break down the network of acid mucopolysaccharide fibers within the mucus gel. This action reduces the overall viscosity and tenacity of the sputum, making it easier to clear from the airways. While this mechanism describes the breakdown of existing mucus, it indirectly affects the functional impact of newly synthesized sialomucins by altering the matrix in which they are secreted.

Stimulation of Lysosomal Enzyme Secretion

A significant aspect of Bromhexine's mechanism involves its effect on lysosomal enzymes. Studies have demonstrated that Bromhexine can increase the secretion of these hydrolases from mucus-producing cells.[1][2] These enzymes are capable of degrading various components of the mucus gel, including glycoproteins and proteoglycans, further contributing to the reduction in mucus viscosity. This enzymatic degradation would presumably also act on newly synthesized sialomucins upon their secretion.

The Putative Link to Sialomucin Synthesis: An Unexplored Frontier

Despite the well-documented effects of Bromhexine on mucus properties, direct evidence of its influence on sialomucin synthesis is currently lacking in the scientific literature. Key aspects that remain to be elucidated include:

-

Effect on Sialyltransferase Activity: Sialyltransferases are the enzymes responsible for transferring sialic acid residues to the terminal positions of oligosaccharide chains on mucins. There are no published studies to date that have quantitatively assessed the impact of this compound on the activity of these enzymes in airway epithelial cells.

-

Modulation of Sialomucin Gene Expression: The expression of specific mucin genes, such as MUC1, MUC4, and MUC16, which are known to be sialylated, has not been extensively studied in the context of Bromhexine administration.

While direct evidence is sparse, the known effects of Bromhexine's active metabolite, ambroxol, on the expression of the MUC5AC gene suggest that this class of drugs can indeed influence mucin gene regulation. Further research is imperative to explore whether similar effects extend to sialomucin-encoding genes.

Quantitative Data on Bromhexine's Effects

The following table summarizes the available quantitative data related to the effects of Bromhexine and its metabolite, Ambroxol. It is important to note the absence of direct quantitative data on sialomucin synthesis.

| Parameter | Drug | Model System | Concentration/Dose | Observed Effect | Reference |

| MUC5AC Mucin Protein Production | Ambroxol | NCI-H292 cells | 10-5 M | Inhibition of PMA-induced MUC5AC production | [3] |

| MUC5AC Gene Expression | Ambroxol | NCI-H292 cells | 10-5 M | Inhibition of PMA-induced MUC5AC mRNA expression | [3] |

| Lysosomal Enzyme Release | Bromhexine | Canine tracheal slices | 0.0004-0.04% | Increased liberation of lysosomal enzymes | [1][2] |

| Sputum Viscosity | Bromhexine | Patients with chronic bronchitis | 24 mg/day | Significant decrease in sputum viscosity | [4] |

Signaling Pathways

Known Signaling Pathway for Bromhexine's Mucolytic Action

The precise signaling cascade initiated by Bromhexine leading to lysosomal enzyme release is not fully detailed in the literature. However, a proposed pathway involves the drug's interaction with cellular membranes, leading to the labilization of lysosomal membranes and subsequent enzyme release.

Caption: Proposed pathway for Bromhexine-induced mucus degradation.

General Sialomucin Synthesis Pathway

The synthesis of sialomucins is a complex process occurring in the endoplasmic reticulum and Golgi apparatus. It involves the sequential addition of monosaccharides to a polypeptide backbone, culminating in the transfer of sialic acid by sialyltransferases.

References

- 1. A role of lysosomal enzymes in the mechanism of mucolytic action of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crosstalk between airway epithelial cells and mast cells in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Effect of Bromhexine Hydrochloride on Ciliary Beat Frequency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of Bromhexine Hydrochloride on ciliary beat frequency (CBF). While this compound is widely recognized for its mucolytic properties, its direct and indirect impact on ciliary function is a critical aspect of its therapeutic efficacy in respiratory diseases. This document summarizes the available quantitative data, details the experimental protocols for assessing ciliary function, and visualizes the underlying signaling pathways. Although direct quantitative data for Bromhexine on CBF is limited, extensive research on its active metabolite, Ambroxol, provides significant insights.

Introduction

Mucociliary clearance is a primary defense mechanism of the respiratory system, responsible for trapping and removing inhaled particles and pathogens. This process relies on the coordinated beating of cilia on the surface of respiratory epithelial cells and the rheological properties of the airway mucus. This compound is a mucolytic agent that has been in clinical use for decades to treat respiratory conditions characterized by excessive or viscous mucus.[1][2] Its primary mechanism of action involves the depolymerization of mucopolysaccharide fibers in mucus, making it less viscous and easier to expel.[3] Additionally, Bromhexine stimulates the secretion of serous fluid, further aiding in the dilution of thick mucus.[3] Beyond its mucolytic effects, Bromhexine and its active metabolite, Ambroxol, have been shown to enhance ciliary activity, thereby improving overall mucociliary clearance.[4][5] This guide focuses on the specific effects of this compound on ciliary beat frequency.

Quantitative Effects on Ciliary Beat Frequency

Direct quantitative studies on the effect of this compound on ciliary beat frequency are not extensively available in the reviewed literature. However, numerous studies have quantified the significant impact of its primary active metabolite, Ambroxol. These findings are often used to infer the clinical effects of Bromhexine.

Table 1: Effect of Ambroxol on Ciliary Beat Frequency (CBF) and Ciliary Bend Distance (CBD) in Mouse Airway Ciliated Cells [6]

| Parameter | Concentration | Effect |

| Ciliary Beat Frequency (CBF) | 10 μM | ~30% increase |

| Ciliary Bend Distance (CBD) | 10 μM | ~30% increase |

Note: CBD is an index of ciliary beat amplitude.

One preclinical study directly comparing Ambroxol and Bromhexine concluded that Ambroxol demonstrates superior bronchosecretolytic properties, which may suggest a more pronounced effect on the components of mucociliary clearance, including ciliary function.[7]

Signaling Pathways

The enhancement of ciliary beat frequency by Bromhexine's active metabolite, Ambroxol, is primarily mediated by an increase in intracellular calcium concentration ([Ca2+]i).

Ambroxol-Induced Calcium Influx

Ambroxol stimulates the influx of extracellular Ca2+ through L-type voltage-gated Ca2+ channels (CaV1.2) located on the cilia of airway epithelial cells.[6][8] This influx, along with the release of Ca2+ from internal stores, leads to a transient increase in [Ca2+]i.[6] The elevation in intracellular calcium is a critical trigger for the subsequent increase in both the frequency and amplitude of ciliary beating.[6][9]

Role of Protein Kinase C (PKC)

While not directly linked to Bromhexine in the available literature, Protein Kinase C (PKC) is a known regulator of ciliary activity. Some studies suggest that PKC activation can lead to an increase in intracellular calcium and subsequent enhancement of CBF.[9] However, other reports indicate that PKC activation might inhibit ciliary beating.[10] The precise role of PKC in the context of Bromhexine-induced effects on ciliary function requires further investigation.

Experimental Protocols

In Vitro Culture of Human Nasal Epithelial Cells

The study of ciliary function often utilizes primary human nasal epithelial cells cultured at an air-liquid interface (ALI) to create a well-differentiated, mucociliary epithelium that mimics the in vivo environment.

Protocol:

-

Cell Isolation: Nasal epithelial cells are obtained from human volunteers via nasal brushing or biopsy.

-

Cell Expansion: The isolated cells are expanded in a culture flask using a specialized growth medium.

-

Seeding on Transwell Inserts: Once confluent, the cells are seeded onto permeable Transwell inserts.

-

ALI Culture: After reaching confluency on the inserts, the apical medium is removed to create an air-liquid interface. The cells are then maintained with basal medium for several weeks to allow for differentiation into a ciliated epithelium.

Measurement of Ciliary Beat Frequency

High-speed video microscopy is the gold standard for measuring ciliary beat frequency.

Protocol:

-

Sample Preparation: A sample of ciliated epithelium (from culture or biopsy) is placed on a microscope slide in a temperature-controlled chamber (typically 37°C).

-

Video Acquisition: A high-speed digital camera mounted on a phase-contrast microscope is used to record videos of the beating cilia at a high frame rate (e.g., 240-500 frames per second).

-

CBF Analysis: The recorded videos are analyzed using specialized software. The software tracks the changes in light intensity caused by the beating cilia and applies a Fast Fourier Transform (FFT) to determine the dominant frequency, which corresponds to the CBF in Hertz (Hz).

Conclusion

This compound plays a multifaceted role in improving mucociliary clearance. While its primary action is mucolytic, evidence strongly suggests that its active metabolite, Ambroxol, directly enhances ciliary beat frequency by approximately 30% through a calcium-dependent signaling pathway. This secretomotor effect, combined with the secretolytic properties of the parent compound, contributes significantly to its clinical effectiveness in patients with respiratory diseases characterized by impaired mucus clearance. Further research is warranted to directly quantify the effect of this compound on CBF and to fully elucidate its specific signaling mechanisms. The experimental protocols detailed in this guide provide a robust framework for such future investigations.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Mucoactive Agents in the Therapy of Upper Respiratory Airways Infections: Fair to Describe Them Just as Mucoactive? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ambroxol-enhanced ciliary beating via voltage-gated Ca2+ channels in mouse airway ciliated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Clinical results in the treatment of chronic obstructive bronchitis with ambroxol in comparison with bromhexine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protein kinase C induced calcium influx and sustained enhancement of ciliary beating by extracellular ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. new.vetscripts.co.za [new.vetscripts.co.za]

Foundational Studies on Bromhexine Hydrochloride and Lysosomal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromhexine Hydrochloride is a widely recognized mucolytic agent, the foundational mechanism of which is linked to its influence on lysosomal activity. This technical guide provides an in-depth analysis of the core scientific principles governing the interaction between Bromhexine and lysosomes. While direct quantitative data on Bromhexine is limited in contemporary literature, a substantial body of research on its primary active metabolite, Ambroxol, offers significant insights. This guide synthesizes the available information, presenting a cohesive overview of the proposed mechanisms, relevant quantitative data primarily from Ambroxol studies, and detailed experimental protocols for investigating lysosomal function in the context of these compounds.

Core Mechanism of Action

Bromhexine's therapeutic effect as a mucolytic is attributed to its ability to increase the activity of lysosomal enzymes within mucus-producing cells.[1][2] The primary hypothesis is that Bromhexine induces the release of these hydrolases from lysosomes into the cytoplasm.[1][2] These enzymes then act on the acid mucopolysaccharide fibers in the mucus, reducing its viscosity and making it easier to expectorate.

A significant aspect of Bromhexine's pharmacology is its in vivo conversion to Ambroxol. Ambroxol is a potent modulator of lysosomal function and is often considered the primary effector molecule. Its mechanisms include:

-

Pharmacological Chaperoning of Glucocerebrosidase (GCase): Ambroxol acts as a pharmacological chaperone for GCase (encoded by the GBA1 gene), a critical lysosomal enzyme responsible for the breakdown of glucosylceramide. By stabilizing the conformation of GCase, Ambroxol facilitates its proper trafficking from the endoplasmic reticulum to the lysosome and enhances its enzymatic activity.

-

Induction of Lysosomal Biogenesis via TFEB Activation: Ambroxol has been shown to promote the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This leads to an increased expression of a wide range of lysosomal and autophagic genes.

Quantitative Data

Direct quantitative data for this compound's effect on specific lysosomal parameters is sparse in recent literature. However, studies on its active metabolite, Ambroxol, provide valuable quantitative insights into the potential downstream effects of Bromhexine administration.

Table 1: Effect of Ambroxol on Glucocerebrosidase (GCase) Activity

| Cell Type/Model | Ambroxol Concentration | Incubation Time | Fold Increase in GCase Activity | Reference |

| Patient-derived Macrophages (Gaucher Disease) | Not Specified | 4 days | ~3.3-fold | [3] |

| Patient-derived Macrophages (GBA-PD) | Not Specified | 4 days | ~3.5-fold | [3] |

| Fibroblasts (Healthy Controls) | Not Specified | Not Specified | Significant Increase | [4] |

| Fibroblasts (Gaucher Disease) | Not Specified | Not Specified | Significant Increase | [4] |

| Fibroblasts (PD with GBA mutation) | Not Specified | Not Specified | Significant Increase | [4] |

Table 2: Effect of Ambroxol on TFEB and Lysosomal Gene Expression

| Cell Type | Ambroxol Concentration | Outcome | Magnitude of Change | Reference |

| Primary Cortical Neurons | 30 µM | Decrease in cytosolic TFEB levels | 38% decrease | |

| Fibroblasts (Healthy Controls) | Not Specified | Increase in TFEB transcript levels | ~2.25-fold increase | |

| Fibroblasts (Gaucher Disease) | Not Specified | Increase in TFEB transcript levels | ~2.5-fold increase | |

| Fibroblasts (PD with GBA mutation) | Not Specified | Increase in TFEB transcript levels | ~1.75-fold increase |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathways and logical workflows related to Bromhexine and its effects on lysosomal activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of compounds like Bromhexine and Ambroxol on lysosomal function.

Glucocerebrosidase (GCase) Activity Assay (Fluorometric)

This assay measures the enzymatic activity of GCase by monitoring the hydrolysis of a fluorescent substrate.

-

Reagents and Materials:

-

Cell lysate or purified lysosome fraction

-

Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing sodium taurocholate, BSA, and EDTA.

-

Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) solution.

-

Stop Buffer: Glycine-NaOH buffer (pH 10.7).

-

GCase inhibitor (positive control): Conduritol B epoxide (CBE).

-

96-well black, flat-bottom plates.

-

Fluorescence plate reader (Excitation: 350-365 nm, Emission: 448-460 nm).

-

-

Procedure:

-

Prepare cell lysates or isolate lysosomes from control and Bromhexine/Ambroxol-treated cells.

-

Thaw all reagents on ice. Prepare fresh 4-MUG substrate solution.

-

In a 96-well plate, add samples (e.g., 20 µL of cell lysate) in duplicate.

-

For inhibitor controls, pre-incubate samples with CBE.

-